molecular formula C20H22F2N4 B7009032 N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine

Cat. No.: B7009032
M. Wt: 356.4 g/mol
InChI Key: TVEHFKNABFMWTK-UHFFFAOYSA-N
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Description

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine is a synthetic organic compound characterized by its complex structure, which includes a difluoromethyl group attached to a pyridine ring, an ethyl linkage, and a phenyl ring substituted with a methylimidazole moiety

Properties

IUPAC Name

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4/c1-13(25-14(2)17-6-9-19(20(21)22)24-12-17)16-4-7-18(8-5-16)26-11-10-23-15(26)3/h4-14,20,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEHFKNABFMWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C(C)NC(C)C3=CN=C(C=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine typically involves multiple steps:

    Formation of the Pyridine Intermediate:

    Ethylation: The next step is the ethylation of the pyridine intermediate, which can be carried out using ethyl halides in the presence of a base such as potassium carbonate.

    Coupling with Phenyl Imidazole: The final step involves coupling the ethylated pyridine with a phenyl ring substituted with a methylimidazole group. This can be achieved through a nucleophilic substitution reaction, using reagents like sodium hydride to deprotonate the imidazole, followed by reaction with the ethylated pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, which may reduce any double bonds or functional groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridine rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.

    Substitution: Sodium hydride, alkyl halides, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce fully saturated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes in the body.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving pyridine and imidazole-containing molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and specificity, while the imidazole moiety may interact with active sites or metal ions in biological systems. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine: Similar structure but with a trifluoromethyl group, which may alter its chemical and biological properties.

    N-[1-[6-(methyl)pyridin-3-yl]ethyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine: Lacks the fluorine atoms, potentially resulting in different reactivity and binding characteristics.

Uniqueness

The presence of the difluoromethyl group in N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine distinguishes it from similar compounds, potentially enhancing its stability, lipophilicity, and binding affinity in biological systems. This makes it a valuable compound for further research and development in various scientific fields.

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